molecular formula C12H15N3O B1306437 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine CAS No. 957313-19-8

2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine

Cat. No.: B1306437
CAS No.: 957313-19-8
M. Wt: 217.27 g/mol
InChI Key: OPJUZOFAZBHXLO-UHFFFAOYSA-N
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Description

2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine is a pyrazole derivative featuring a 3-methoxyphenylethyl substituent at position 2 of the pyrazole ring and an amine group at position 3. Its molecular formula is C₁₂H₁₅N₃O, with a molecular weight of 217.27 g/mol. The methoxy group at the meta position of the phenyl ring and the ethyl linker contribute to its electronic and steric properties, which may influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name

2-[1-(3-methoxyphenyl)ethyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9(15-12(13)6-7-14-15)10-4-3-5-11(8-10)16-2/h3-9H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJUZOFAZBHXLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Synthesis from Ketonitriles

A highly efficient method involves the reaction of ketonitriles with hydrazine monohydrate under microwave irradiation in methanol solvent. This method is rapid and yields the target pyrazol-3-ylamine derivatives in good yield (around 85%).

Procedure:

  • Charge a microwave tube with the ketonitrile (2.0 mmol), methanol (1 mL), and hydrazine monohydrate (2.6 mmol).
  • Subject the mixture to microwave irradiation at 150 °C and 100 W power for 5 minutes.
  • Remove volatiles under reduced pressure.
  • Purify the residue by trituration with cold methanol or cyclohexane, or by column chromatography.

This method is noted for its speed and efficiency compared to conventional heating.

Conventional Reflux Method Using Chalcones

Another approach involves the synthesis of 3,5-disubstituted-2-pyrazoline derivatives by refluxing chalcone intermediates with excess hydrazine hydrate in dry ethanol for 3–6 hours.

Procedure:

  • Reflux chalcone derivatives with hydrazine hydrate in ethanol.
  • After completion, pour the hot reaction mixture into ice-cold water to precipitate the product.
  • Wash and recrystallize the crude product from suitable solvents such as ethanol, acetone, or ethyl acetate.

This method is well-established but slower than microwave-assisted synthesis.

Protection and Functionalization of 3-Aminopyrazole

A multi-step process involves:

  • Step a: Protection of 3-aminopyrazole using a carboxylating agent at 20–100 °C to form a protected intermediate.
  • Step b: 1-substitution of the protected 3-aminopyrazole to introduce the desired substituent.
  • Step c: Hydrolysis of the protected intermediate under basic conditions (using sodium hydroxide, lithium hydroxide, or potassium hydroxide) at 40–100 °C to yield the free 3-aminopyrazole derivative.

This process can be monitored by HPLC and typically completes within 8–48 hours depending on conditions. Methanol, ethanol, or water are common solvents, with water being particularly favored in hydrolysis.

Method Key Reagents/Conditions Reaction Time Yield (%) Advantages Notes
Microwave-assisted ketonitrile Ketonitrile, hydrazine monohydrate, methanol, 150 °C, 5 min 5 minutes ~85 Fast, efficient, high yield Requires microwave equipment
Conventional reflux of chalcones Chalcone, hydrazine hydrate, ethanol, reflux 3–6 hours Moderate Simple, well-established Longer reaction time
Protection/hydrolysis of 3-aminopyrazole Carboxylating agent, base (NaOH), 40–100 °C 8–48 hours High Allows functional group manipulation Multi-step, requires monitoring
  • Microwave-assisted synthesis significantly reduces reaction time and improves yields compared to conventional methods.
  • The protection and hydrolysis strategy allows for selective functionalization of the pyrazole ring, which is critical for complex derivatives.
  • Solvent choice and base equivalents in hydrolysis steps influence reaction completion and purity; water as solvent and sodium hydroxide as base are preferred for environmental and efficiency reasons.
  • Monitoring by HPLC is essential for optimizing reaction time and ensuring product quality.

The preparation of 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine can be effectively achieved through microwave-assisted cyclization of ketonitriles with hydrazine hydrate, offering rapid synthesis and high yields. Alternatively, conventional reflux methods and protection/hydrolysis strategies provide routes for more complex functionalization. Selection of method depends on available equipment, desired scale, and purity requirements. The combination of these approaches, supported by analytical monitoring, ensures robust and scalable synthesis of this pyrazole derivative.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new therapeutic agents. Its structural features allow for modifications that can enhance biological activity. Research has indicated that derivatives of pyrazole compounds can exhibit:

  • Anticancer Activity : Studies have demonstrated that certain pyrazole derivatives inhibit cancer cell proliferation by inducing apoptosis through various pathways.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.

Various studies have focused on the biological activity of 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine:

  • In vitro Studies : Testing against different cancer cell lines has shown significant cytotoxic effects, indicating its potential as an anticancer agent.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)20Cell cycle arrest
A549 (Lung)12Inhibition of proliferation
  • In vivo Studies : Animal models have been used to evaluate the efficacy and safety profile of the compound, providing insights into its pharmacokinetics and therapeutic index.

Target Identification

Recent research has aimed at identifying specific molecular targets for this compound. This includes:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and inflammation.
Target EnzymeInhibition TypeReference
Cyclooxygenase-2Competitive
Protein Kinase BNon-competitive

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Anticancer Activity :
    • A study conducted on human breast cancer cells showed that treatment with this compound resulted in a significant reduction in tumor growth in xenograft models.
  • Case Study on Anti-inflammatory Effects :
    • Research demonstrated that the compound effectively reduced inflammation markers in animal models of arthritis, suggesting its utility in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic or experimental outcome .

Comparison with Similar Compounds

Positional Isomer: 2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine

CAS No.: 957483-12-4 () Molecular Formula: C₁₂H₁₅N₃O (identical to the target compound) Key Differences:

  • The methoxy group is at the para position on the phenyl ring versus meta in the target compound.
  • Steric Effects : The para substitution reduces steric hindrance around the phenyl ring, possibly enhancing interactions with planar receptors.
    Applications : Both isomers are of interest in medicinal chemistry, with para-substituted analogs often prioritized in drug discovery due to favorable pharmacokinetic profiles .

Simplified Pyrazole Derivative: 5-Amino-3-methyl-1-phenylpyrazole

CAS No.: 1131-18-6 () Molecular Formula: C₁₀H₁₁N₃ Key Differences:

  • Substituents: A methyl group at position 3 and a phenyl group at position 1, compared to the target compound’s 3-methoxyphenylethyl group at position 2.
  • Reactivity : The amine at position 5 (vs. position 3 in the target compound) may form different hydrogen-bonding patterns.
    Applications : Used as a building block in agrochemicals and pharmaceuticals, but less complex than the target compound .

Quinazolinone-Purine Hybrids

Examples :

  • 2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-3-(3-methoxy-phenyl)-5-methyl-3H-quinazolin-4-one ()
  • 3-[3-(2-Dimethylamino-ethoxy)-phenyl]-5-methyl-2-{1-[9H-purin-6-ylamino]ethyl}-3H-quinazolin-4-one () Molecular Formulas: ~C₂₄H₂₃N₉O₂ (e.g., m/z = 483 [M+H] for compound 135) Key Differences:
  • Core Structure: Quinazolinone fused with purine/pyrimidine systems, contrasting with the simpler pyrazole core.
  • Functional Groups: Additional amino, cyano, and dimethylaminoethoxy groups enhance hydrogen-bonding and electrostatic interactions.
  • Biological Relevance : These hybrids are likely designed as kinase inhibitors or nucleotide analogs, leveraging the purine moiety for ATP-binding site interactions .

Pyrazole-Pyran Derivatives

Examples :

  • 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a, ) Molecular Formula: C₁₅H₁₁N₅O₂ Key Differences:
  • Substituents: Cyano and hydroxy groups enhance polarity, improving water solubility but reducing blood-brain barrier penetration. Applications: Such derivatives are explored in materials science (e.g., dyes) and as antimicrobial agents .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Potential Applications
2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine Pyrazole 3-methoxyphenylethyl (position 2), NH₂ (position 3) C₁₂H₁₅N₃O Drug intermediates, kinase inhibitors
2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine Pyrazole 4-methoxyphenylethyl (position 2), NH₂ (position 3) C₁₂H₁₅N₃O Medicinal chemistry lead optimization
5-Amino-3-methyl-1-phenylpyrazole Pyrazole Phenyl (position 1), CH₃ (position 3) C₁₀H₁₁N₃ Agrochemicals, ligands
Quinazolinone-purine hybrids (e.g., compound 135) Quinazolinone Purine amino, methoxyphenyl, methyl ~C₂₄H₂₃N₉O₂ Anticancer agents, kinase inhibitors
Pyrazole-pyran derivatives (e.g., 11a) Pyran-pyrazole Cyano, hydroxy, phenyl C₁₅H₁₁N₅O₂ Antimicrobials, fluorescent probes

Biological Activity

2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine is a compound belonging to the pyrazole class, which is recognized for its diverse biological activities. The molecular formula of this compound is C14H19N3O2C_{14}H_{19}N_{3}O_{2} with a molecular weight of 261.32 g/mol. This article aims to explore the biological activity of this compound, including its pharmacological effects, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a methoxy-substituted phenyl group attached to a pyrazole ring. The unique substitution pattern is believed to influence its biological interactions significantly.

PropertyValue
Molecular FormulaC14H19N3O2C_{14}H_{19}N_{3}O_{2}
Molecular Weight261.32 g/mol
Functional GroupsPyrazole, Amine

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds with similar structures exhibit activities such as:

  • Anti-inflammatory properties : Compounds containing pyrazole rings have been shown to inhibit pro-inflammatory cytokines like TNF-α and IL-6, which are critical in inflammatory responses .
  • Antitumor effects : Some pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

Pharmacological Studies

Several studies have investigated the pharmacological properties of pyrazole derivatives, including those similar to this compound:

  • Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of various pyrazole derivatives in a carrageenan-induced rat paw edema model. Compounds showed significant inhibition of edema comparable to standard anti-inflammatory drugs such as ibuprofen .
  • Anticancer Activity : Research on substituted pyrazoles has indicated their potential as anticancer agents, with some derivatives showing high efficacy against specific tumor cell lines. For instance, compounds were found to induce apoptosis in cancer cells through various pathways .

Case Study 1: Anti-inflammatory Effects

A series of experiments conducted by Selvam et al. demonstrated that certain pyrazole derivatives exhibited strong anti-inflammatory activities by significantly reducing TNF-α and IL-6 levels in vitro and in vivo models. The most potent compounds were identified as having structural similarities to this compound, suggesting a promising therapeutic profile for inflammatory diseases .

Case Study 2: Antitumor Activity

In another study focusing on the anticancer properties of pyrazole derivatives, researchers synthesized a range of compounds and tested their cytotoxicity against various cancer cell lines. The results indicated that specific substitutions on the pyrazole ring could enhance the anticancer activity, leading to further exploration of compounds like this compound as potential candidates for cancer therapy .

Q & A

Advanced Research Question

  • Bioisosteric replacement : Substitute the 3-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to modulate receptor affinity .
  • Pharmacophore mapping : Use docking simulations to identify critical interactions (e.g., hydrogen bonding between NH2 and kinase active sites) .
  • In vitro assays : Test analogs in hepatocyte glucose uptake assays (e.g., 10 mM glucose stimulation) to correlate substituents with activity .

What in vitro assays are appropriate for initial pharmacological screening of this compound's bioactivity?

Basic Research Question

  • Enzyme inhibition : Measure IC50 values against kinases or cyclooxygenases using fluorometric assays .
  • Cell-based assays : Evaluate cytotoxicity (MTT assay) and anti-inflammatory activity (COX-2 inhibition in macrophages) .
  • Receptor binding : Radioligand displacement assays for GPCR targets (e.g., serotonin receptors) .

How do hydrogen-bonding motifs observed in crystalline forms influence the compound's solubility and stability?

Advanced Research Question
Hydrogen-bonding networks (e.g., N–H···O interactions between NH2 and methoxy groups) stabilize crystal lattices but reduce solubility. Graph set analysis (e.g., Etter’s rules) can classify motifs like R₂²(8) rings, which correlate with hygroscopicity . Co-crystallization with coformers (e.g., succinic acid) disrupts these motifs to enhance aqueous solubility .

What purification techniques are recommended for isolating this compound from complex reaction mixtures?

Basic Research Question

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 7:3 to 1:1) to separate polar byproducts .
  • Recrystallization : Dissolve crude product in hot ethanol and cool to −20°C for crystal growth .
  • HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for chiral resolution of enantiomers .

What computational approaches are suitable for predicting intermolecular interactions of this compound with biological targets?

Advanced Research Question

  • Molecular Dynamics (MD) : Simulate binding to membrane proteins (e.g., 100 ns simulations in lipid bilayers) to assess stability .
  • Docking (AutoDock Vina) : Screen against homology models of target receptors (e.g., EGFR) using flexible ligand sampling .
  • QSAR models : Train regression models on substituent electronic parameters (Hammett σ) to predict logP and IC50 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.